3-Chloro-5-iodo-4-methylbenzoicacid

Description

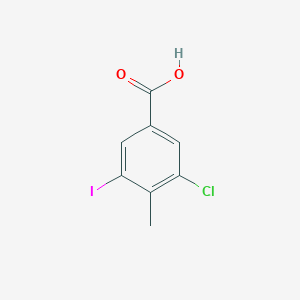

3-Chloro-5-iodo-4-methylbenzoic acid is a halogenated benzoic acid derivative with the molecular formula C₈H₆ClIO₂. Its structure features a benzoic acid backbone substituted with chlorine at position 3, iodine at position 5, and a methyl group at position 2. These substituents significantly influence its physical and chemical properties:

- Chlorine and iodine introduce electron-withdrawing effects, altering reactivity in electrophilic substitution and cross-coupling reactions.

- This compound is primarily used in synthetic organic chemistry as an intermediate for pharmaceuticals, agrochemicals, or metal-catalyzed coupling reactions. Structural studies of similar halogenated aromatics often employ X-ray crystallography tools like SHELX for refinement, though its applicability here remains speculative without explicit data .

Properties

Molecular Formula |

C8H6ClIO2 |

|---|---|

Molecular Weight |

296.49 g/mol |

IUPAC Name |

3-chloro-5-iodo-4-methylbenzoic acid |

InChI |

InChI=1S/C8H6ClIO2/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3H,1H3,(H,11,12) |

InChI Key |

TYRIYNQZNBVHQM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1I)C(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-iodo-4-methylbenzoic acid typically involves the halogenation of 4-methylbenzoic acid. The process can be carried out through the following steps:

Chlorination: 4-Methylbenzoic acid is first chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce the chlorine atom at the 3-position.

Iodination: The chlorinated product is then subjected to iodination using iodine and an oxidizing agent like nitric acid to introduce the iodine atom at the 5-position.

Industrial Production Methods

Industrial production of 3-Chloro-5-iodo-4-methylbenzoic acid may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-iodo-4-methylbenzoic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.

Coupling Reactions: The aromatic ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Chloro-5-iodo-4-methylbenzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-5-iodo-4-methylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but the compound’s halogenated structure allows it to form strong interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-chloro-5-iodo-4-methylbenzoic acid with related halogenated benzoic acids and benzene derivatives, based on substituent patterns and available data from the provided sources.

Table 1: Comparative Analysis of Halogenated Benzoic Acid Derivatives

Key Findings:

Substituent Effects on Reactivity: The iodine in 3-chloro-5-iodo-4-methylbenzoic acid enables participation in Ullmann or Suzuki-Miyaura couplings, similar to 1,3-difluoro-5-iodo-2-methoxybenzene, which is used in cross-coupling reactions . Chlorine in the 3-position (shared with 3-chloroperoxybenzoic acid) enhances electrophilic substitution but reduces nucleophilic aromatic substitution compared to amino-substituted analogs like 2-amino-4,6-difluorobenzoic acid .

Physical Properties: Lipophilicity: The methyl group in the target compound likely increases its logP (octanol-water partition coefficient) compared to 5-chlorosalicylaldehyde (logP ~1.8 estimated), which lacks alkyl groups. Solubility: The carboxylic acid group in benzoic acid derivatives improves water solubility relative to non-acidic analogs (e.g., 1,3-difluoro-5-iodo-2-methoxybenzene).

2-Amino-4,6-difluorobenzoic acid may serve as a building block for fluorinated pharmaceuticals, while the iodine in the target compound could enable radiopharmaceutical applications.

Limitations and Recommendations

- Data Gaps : Melting points, boiling points, and spectroscopic data for 3-chloro-5-iodo-4-methylbenzoic acid are absent in the provided evidence. Further experimental studies or literature reviews are required.

- Structural Analysis : If crystallized, SHELX-based refinement (e.g., SHELXL for small molecules) could elucidate bond lengths and angles, aiding in comparative studies .

Biological Activity

3-Chloro-5-iodo-4-methylbenzoic acid is a halogenated aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and applications in research, supported by relevant data and case studies.

3-Chloro-5-iodo-4-methylbenzoic acid features a unique structure characterized by the presence of chlorine and iodine atoms, which significantly influence its reactivity and biological interactions. Its molecular formula is C9H8ClIO2, with a molecular weight of 310.52 g/mol.

The biological activity of 3-chloro-5-iodo-4-methylbenzoic acid is primarily attributed to its ability to interact with various molecular targets within biological systems. The halogen substituents enhance its binding affinity to enzymes and receptors, potentially leading to:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering biological processes.

- Receptor Interaction : It can modulate receptor activity, influencing signal transduction pathways critical for cellular responses.

Antimicrobial Properties

Research indicates that 3-chloro-5-iodo-4-methylbenzoic acid exhibits antimicrobial activity against various pathogens. In a study assessing its efficacy against bacterial strains, the compound demonstrated significant inhibitory effects, suggesting potential applications as an antibacterial agent.

| Pathogen | Inhibition Zone (mm) | Concentration (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involves the activation of caspase pathways leading to programmed cell death.

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 | 25 | Caspase activation |

| HeLa | 30 | Reactive oxygen species (ROS) generation |

Case Studies

- Antibacterial Activity Assessment : A study published in Journal of Antimicrobial Chemotherapy evaluated the antibacterial properties of various halogenated benzoic acids, including 3-chloro-5-iodo-4-methylbenzoic acid. Results indicated that this compound had a broader spectrum of activity compared to non-halogenated analogs, highlighting the importance of halogenation in enhancing antimicrobial efficacy .

- Anticancer Mechanism Exploration : Research conducted at the University of Huddersfield focused on the synthesis and evaluation of halogenated benzoic acids as potential anticancer agents. The study found that 3-chloro-5-iodo-4-methylbenzoic acid effectively inhibited cell proliferation in MCF-7 cells through ROS-mediated pathways .

Applications in Research

Given its promising biological activities, 3-chloro-5-iodo-4-methylbenzoic acid is being explored for various applications:

- Drug Development : As a lead compound in the synthesis of new pharmaceuticals targeting bacterial infections and cancer.

- Biochemical Studies : Utilized in enzyme assays to understand inhibition mechanisms and receptor-ligand interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.